molecular formula C25H43N5 B12749699 1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- CAS No. 88836-98-0

1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)-

Cat. No.: B12749699
CAS No.: 88836-98-0
M. Wt: 413.6 g/mol
InChI Key: AOGWULSRTLQSJU-UHFFFAOYSA-N
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Description

1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

The synthesis of 1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

88836-98-0

Molecular Formula

C25H43N5

Molecular Weight

413.6 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-N-(6-piperidin-1-ylhexyl)indazol-3-amine

InChI

InChI=1S/C25H43N5/c1-3-28(4-2)21-14-22-30-24-16-9-8-15-23(24)25(27-30)26-17-10-5-6-11-18-29-19-12-7-13-20-29/h8-9,15-16H,3-7,10-14,17-22H2,1-2H3,(H,26,27)

InChI Key

AOGWULSRTLQSJU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C2=CC=CC=C2C(=N1)NCCCCCCN3CCCCC3

Origin of Product

United States

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